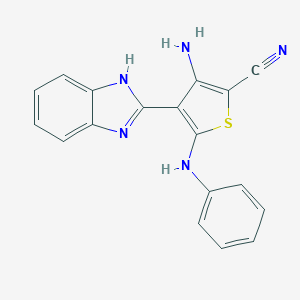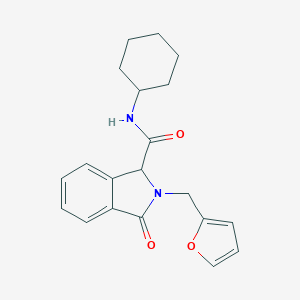![molecular formula C20H15ClN4O4 B292990 Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292990.png)
Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazoloquinazoline core structure imparts unique chemical and biological properties to this compound, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. This can be achieved through a condensation reaction between 2-aminobenzonitrile and hydrazine hydrate, followed by cyclization with an appropriate aldehyde.
Introduction of the Chlorophenyl Group:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable acid catalyst, such as sulfuric acid, to yield the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinazoline derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules with potential pharmaceutical applications.
作用机制
The mechanism of action of ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with cellular receptors, modulating signaling pathways and leading to various biological effects.
相似化合物的比较
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylquinazoline-3-carboxylate
- Ethyl 4-(4-chlorophenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate is unique due to the presence of the triazoloquinazoline core, which imparts distinct chemical and biological properties. This core structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
属性
分子式 |
C20H15ClN4O4 |
|---|---|
分子量 |
410.8 g/mol |
IUPAC 名称 |
ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate |
InChI |
InChI=1S/C20H15ClN4O4/c1-2-29-20(28)17-18-24(11-16(26)12-7-9-13(21)10-8-12)19(27)14-5-3-4-6-15(14)25(18)23-22-17/h3-10H,2,11H2,1H3 |
InChI 键 |
UUAVEFIQUPYMPL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2N(C(=O)C3=CC=CC=C3N2N=N1)CC(=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
CCOC(=O)C1=C2N(C(=O)C3=CC=CC=C3N2N=N1)CC(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 6-[(cyanomethyl)thio]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B292908.png)
![methyl 2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292910.png)
![methyl 2-benzylidene-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292911.png)
![1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292913.png)
![N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide](/img/structure/B292914.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(4-chlorophenyl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292915.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292916.png)
![3-(4-bromophenyl)-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene](/img/structure/B292917.png)

methanone](/img/structure/B292920.png)
![3-anilino-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione](/img/structure/B292923.png)
![N-(2,4-dichlorophenyl)-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B292924.png)

![1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea](/img/structure/B292928.png)
